molecular formula C6H12O2 B1580950 (Tetrahydropyran-3-yl)methanol CAS No. 14774-36-8

(Tetrahydropyran-3-yl)methanol

Cat. No.: B1580950
CAS No.: 14774-36-8
M. Wt: 116.16 g/mol
InChI Key: VFTQJKSRDCKVQA-UHFFFAOYSA-N
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Description

(Tetrahydropyran-3-yl)methanol is an organic compound that features a tetrahydropyran ring with a methanol group attached to the third carbon atom

Scientific Research Applications

(Tetrahydropyran-3-yl)methanol has a wide range of applications in scientific research:

Safety and Hazards

“(Tetrahydropyran-3-yl)methanol” can be harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation and serious eye damage . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

Tetrahydropyran derivatives are commonly used in organic synthesis, specifically, the 2-tetrahydropyranyl (THP) group is a common protecting group for alcohols . These ethers are resilient to a variety of reactions . The alcohol can later be restored by acid-catalyzed hydrolysis . This suggests potential future directions in the field of organic synthesis.

Relevant Papers Several papers have been published on the synthesis of tetrahydropyran derivatives . These papers discuss various methods for the synthesis of tetrahydropyran and its derivatives, including the use of different catalysts and reaction conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: (Tetrahydropyran-3-yl)methanol can be synthesized through several methods. One common approach involves the hydrogenation of dihydropyran using a catalyst such as Raney nickel. Another method includes the reaction of 1,5-dibromopentane with water in the presence of zinc oxide as a catalyst .

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (Tetrahydropyran-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it into different alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the methanol group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and strong bases are used for substitution reactions.

Major Products Formed:

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Various alcohol derivatives.

    Substitution: Compounds with different functional groups replacing the methanol group.

Comparison with Similar Compounds

(Tetrahydropyran-3-yl)methanol can be compared with other similar compounds such as:

    Tetrahydropyran: A simpler compound with a similar ring structure but without the methanol group.

    Tetrahydrofuran: Another cyclic ether with a five-membered ring structure.

    Dihydropyran: A precursor in the synthesis of tetrahydropyran derivatives.

Uniqueness: this compound is unique due to the presence of the methanol group, which imparts distinct chemical properties and reactivity compared to its analogs. This functional group allows for a broader range of chemical transformations and applications in various fields .

Properties

IUPAC Name

oxan-3-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c7-4-6-2-1-3-8-5-6/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFTQJKSRDCKVQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80933201
Record name (Oxan-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80933201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14774-36-8
Record name Tetrahydro-2H-pyran-3-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14774-36-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrahydro-2H-pyran-3-methanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014774368
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Oxan-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80933201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrahydro-2H-pyran-3-methanol
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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